molecular formula C15H20FN3O4S B305809 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide

1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide

Numéro de catalogue B305809
Poids moléculaire: 357.4 g/mol
Clé InChI: UTUVHJXHCKSJIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide, also known as MS-245, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide is a potent and selective inhibitor of PIM kinase, which is a serine/threonine kinase that plays a key role in the regulation of cell growth and survival. PIM kinase is overexpressed in many types of cancer, and its activity is associated with increased tumor growth and resistance to chemotherapy. By inhibiting PIM kinase, 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide blocks the growth and survival of cancer cells, making it a promising anti-cancer agent.
Biochemical and Physiological Effects:
1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other anti-cancer drugs. 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and block the formation of new blood vessels that are necessary for tumor growth. 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide is its potent anti-tumor activity, which has been demonstrated in preclinical studies. 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. However, one limitation of 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide is its poor solubility, which can make it difficult to administer in vivo. This issue can be addressed by formulating 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide as a prodrug or by using alternative delivery methods.

Orientations Futures

There are several potential future directions for the development of 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide as an anti-cancer agent. One direction is the evaluation of 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide in clinical trials, to determine its safety and efficacy in humans. Another direction is the development of more potent and selective PIM kinase inhibitors, which could have improved anti-tumor activity and reduced toxicity. Additionally, 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide could be evaluated in combination with other anti-cancer drugs, to determine if it has synergistic effects that could enhance its anti-tumor activity. Finally, 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide could be evaluated in other disease models, such as autoimmune diseases or inflammatory disorders, where PIM kinase has been implicated in disease pathogenesis.

Méthodes De Synthèse

The synthesis of 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide involves several steps, starting with the reaction of 4-fluorobenzene with sodium hydride to form the corresponding phenylsulfone. This is then reacted with N-methylglycine methyl ester to form the N-methylglycyl phenylsulfone intermediate. The final step involves the reaction of the N-methylglycyl phenylsulfone with piperidine-4-carboxylic acid to form 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide.

Applications De Recherche Scientifique

1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has been extensively studied in preclinical models of cancer, including breast, colon, lung, and pancreatic cancer. In these studies, 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has shown potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs. 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called PIM kinase, which is involved in the regulation of cell growth and survival.

Propriétés

Nom du produit

1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide

Formule moléculaire

C15H20FN3O4S

Poids moléculaire

357.4 g/mol

Nom IUPAC

1-[2-[(4-fluorophenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C15H20FN3O4S/c1-18(24(22,23)13-4-2-12(16)3-5-13)10-14(20)19-8-6-11(7-9-19)15(17)21/h2-5,11H,6-10H2,1H3,(H2,17,21)

Clé InChI

UTUVHJXHCKSJIO-UHFFFAOYSA-N

SMILES

CN(CC(=O)N1CCC(CC1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)F

SMILES canonique

CN(CC(=O)N1CCC(CC1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.